molecular formula C16H11ClF6N4OS3 B2583906 2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-[({4-[(trifluoromethyl)sulfanyl]phenyl}carbamothioyl)amino]acetamide CAS No. 1022740-35-7

2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-[({4-[(trifluoromethyl)sulfanyl]phenyl}carbamothioyl)amino]acetamide

Cat. No.: B2583906
CAS No.: 1022740-35-7
M. Wt: 520.91
InChI Key: JYYNFVDLMUPPQT-UHFFFAOYSA-N
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Description

2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-[({4-[(trifluoromethyl)sulfanyl]phenyl}carbamothioyl)amino]acetamide is a complex organic compound characterized by the presence of multiple functional groups, including chloro, trifluoromethyl, pyridinyl, sulfanyl, and carbamothioyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-[({4-[(trifluoromethyl)sulfanyl]phenyl}carbamothioyl)amino]acetamide typically involves multiple steps:

    Formation of the pyridinyl intermediate: The starting material, 3-chloro-5-(trifluoromethyl)pyridine, is reacted with a suitable sulfanyl reagent under controlled conditions to introduce the sulfanyl group.

    Coupling with the phenyl carbamothioyl intermediate: The intermediate is then coupled with 4-[(trifluoromethyl)sulfanyl]phenyl isothiocyanate to form the desired product. This step often requires the use of a base such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl groups in the compound can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles like sodium azide or thiourea can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Azides or thiourea derivatives.

Scientific Research Applications

2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-[({4-[(trifluoromethyl)sulfanyl]phenyl}carbamothioyl)amino]acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-[({4-[(trifluoromethyl)sulfanyl]phenyl}carbamothioyl)amino]acetamide involves its interaction with specific molecular targets. The trifluoromethyl and chloro groups enhance its binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The sulfanyl and carbamothioyl groups may also play a role in modulating the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-5-(trifluoromethyl)pyridine: Shares the pyridinyl and trifluoromethyl groups but lacks the sulfanyl and carbamothioyl functionalities.

    4-[(trifluoromethyl)sulfanyl]phenyl isothiocyanate: Contains the trifluoromethyl and sulfanyl groups but differs in the overall structure and functional groups.

Uniqueness

2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-[({4-[(trifluoromethyl)sulfanyl]phenyl}carbamothioyl)amino]acetamide is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

1-[[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylacetyl]amino]-3-[4-(trifluoromethylsulfanyl)phenyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClF6N4OS3/c17-11-5-8(15(18,19)20)6-24-13(11)30-7-12(28)26-27-14(29)25-9-1-3-10(4-2-9)31-16(21,22)23/h1-6H,7H2,(H,26,28)(H2,25,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYYNFVDLMUPPQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=S)NNC(=O)CSC2=C(C=C(C=N2)C(F)(F)F)Cl)SC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClF6N4OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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